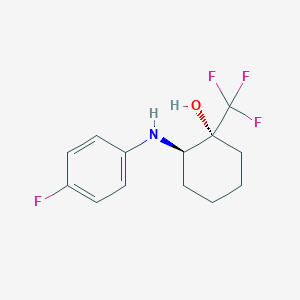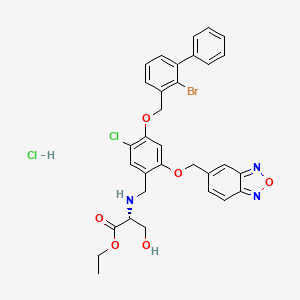
lambda2-Stannane;4-prop-1-en-2-ylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymopentin is a synthetic pentapeptide composed of the amino acids arginine, lysine, aspartic acid, valine, and tyrosine. It is derived from the thymic hormone thymopoietin and has been widely studied for its immunomodulatory properties. Thymopentin has been used in clinical studies to improve the immunological condition of patients, particularly during the early years of the AIDS pandemic .
準備方法
Synthetic Routes and Reaction Conditions: Thymopentin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, thymopentin is often produced using large-scale SPPS. The peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions: Thymopentin undergoes various chemical reactions, including:
Oxidation: Thymopentin can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Thymopentin can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products: The major products formed from these reactions include oxidized or reduced forms of thymopentin and various substituted analogs used for research purposes .
科学的研究の応用
Thymopentin has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.
Biology: Investigated for its role in T-cell differentiation and immune response modulation.
Medicine: Explored as a therapeutic agent for autoimmune diseases, cancer immunotherapy, and as an adjuvant in vaccines.
Industry: Utilized in the development of sustained-release formulations for improved patient compliance
作用機序
Thymopentin exerts its effects by interacting with T cells, promoting their differentiation and enhancing their function. It binds to specific receptors on the surface of T cells, leading to the activation of signaling pathways that result in the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). These cytokines play a crucial role in the immune response by stimulating the proliferation and activation of T cells .
類似化合物との比較
Thymopentin is unique compared to other thymic peptides due to its specific amino acid sequence and its potent immunomodulatory effects. Similar compounds include:
Thymosin alpha-1: Another thymic peptide with immunomodulatory properties, but with a different amino acid sequence.
Thymopoietin: The parent hormone from which thymopentin is derived, involved in T-cell differentiation.
Thymulin: A thymic peptide that also modulates immune function but has a different mechanism of action.
Thymopentin stands out due to its ability to enhance T-cell function and its potential therapeutic applications in various diseases .
特性
分子式 |
C10H12OSn |
|---|---|
分子量 |
266.91 g/mol |
IUPAC名 |
λ2-stannane;4-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H10O.Sn.2H/c1-8(2)10-5-3-9(7-11)4-6-10;;;/h3-7H,1H2,2H3;;; |
InChIキー |
KQJCARZYRNALAX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=C(C=C1)C=O.[SnH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)




![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)
![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)
